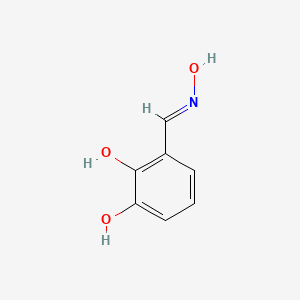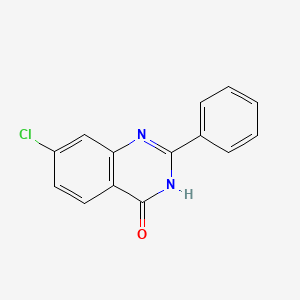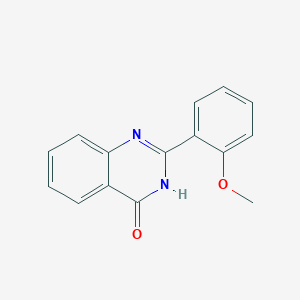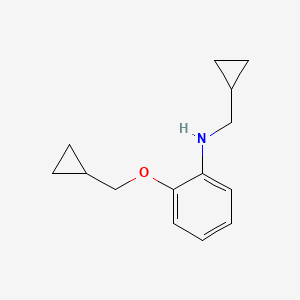![molecular formula C11H9N3O B1460693 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one CAS No. 79652-37-2](/img/structure/B1460693.png)
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Vue d'ensemble
Description
Synthesis Analysis
The mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .Molecular Structure Analysis
The InChI code for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is 1S/C11H9N3O/c1-6-2-3-9-7 (4-6)8-5-12-14-11 (15)10 (8)13-9/h2-5,13H,1H3, (H,14,15) .Chemical Reactions Analysis
The 13 C spectrum of a similar compound shows peaks at δ 54.1, 40.5 and 11.0 corresponding to the benzylic carbon, methylene carbon linked to indole nitrogen and the methyl group present in the pyridazinone ring, respectively .Physical And Chemical Properties Analysis
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is a powder at room temperature .Applications De Recherche Scientifique
Anxiolytic Applications
The pyridazino[4,5-b]indole ring system, which includes 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, has been reported to have anxiolytic effects . This suggests potential applications in the treatment of anxiety disorders.
Antihypertensive Applications
This compound has also been identified as having antihypertensive properties . This means it could be used in the development of drugs to treat high blood pressure.
Thromboxane A2 Synthetase Inhibition
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one has been found to inhibit thromboxane A2 synthetase . This enzyme is involved in the production of thromboxane A2, a molecule that plays a key role in blood clotting and vasoconstriction. Therefore, this compound could be useful in the treatment of conditions related to blood clotting.
Antihistaminic Applications
This compound has been reported to have antihistaminic effects . This suggests it could be used in the development of antihistamine drugs, which are commonly used to treat allergic reactions.
HIV-1 Reverse Transcriptase Inhibition
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one has been identified as an inhibitor of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV, so this compound could potentially be used in the development of antiretroviral drugs.
Antiarrhythmic Applications
This compound has been reported to have antiarrhythmic properties . This suggests potential applications in the treatment of irregular heartbeats or arrhythmias.
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one has been found to inhibit phosphatidylinositol 3-kinase (PI3K) . PI3K is an enzyme involved in cellular functions such as cell growth and proliferation, and its inhibition has implications in cancer treatment.
Blood Platelet Aggregation Inhibition
This compound has been identified as an inhibitor of blood platelet aggregation . This suggests potential applications in the prevention of blood clots and related conditions such as stroke and heart attack.
Mécanisme D'action
The compound has displayed promising, potent, and significant cytotoxic activity against the MCF-7 cell line . RT-PCR analysis of the most active compound was performed to determine its mode of action through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJMUHVGCOFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332178 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one | |
CAS RN |
79652-37-2 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)


![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)




![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)


![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)